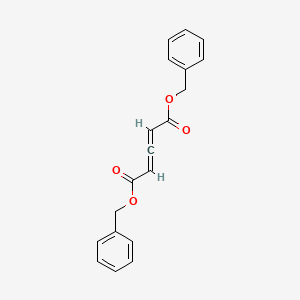![molecular formula C10H10ClNO4 B14260263 Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)- CAS No. 157642-26-7](/img/structure/B14260263.png)
Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)- is a chiral compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a propanoic acid backbone and a 4-chlorophenyl group. The presence of the chiral center makes it an interesting subject for research in stereochemistry and its effects on biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)- typically involves the reaction of 4-chloroaniline with a suitable propanoic acid derivative. One common method is the reaction of 4-chloroaniline with propanoic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common to ensure the high purity of the final product.
化学反应分析
Types of Reactions
Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- Propanoic acid, 2-[[[(4-bromophenyl)amino]carbonyl]oxy]-, (S)-
- Propanoic acid, 2-[[[(4-fluorophenyl)amino]carbonyl]oxy]-, (S)-
- Propanoic acid, 2-[[[(4-methylphenyl)amino]carbonyl]oxy]-, (S)-
Uniqueness
Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)- is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. The chiral center also adds to its uniqueness, as it can exist in different enantiomeric forms, each with distinct biological activities.
属性
CAS 编号 |
157642-26-7 |
|---|---|
分子式 |
C10H10ClNO4 |
分子量 |
243.64 g/mol |
IUPAC 名称 |
(2S)-2-[(4-chlorophenyl)carbamoyloxy]propanoic acid |
InChI |
InChI=1S/C10H10ClNO4/c1-6(9(13)14)16-10(15)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,15)(H,13,14)/t6-/m0/s1 |
InChI 键 |
TUINOQPCJSDSDF-LURJTMIESA-N |
手性 SMILES |
C[C@@H](C(=O)O)OC(=O)NC1=CC=C(C=C1)Cl |
规范 SMILES |
CC(C(=O)O)OC(=O)NC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Chloro(dimethyl)[4-(propan-2-yl)phenyl]stannane](/img/structure/B14260183.png)

![(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B14260213.png)
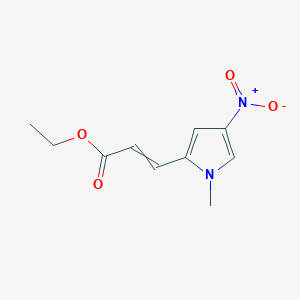
![1-methoxy-4-[(2R)-1-phenylpropan-2-yl]benzene](/img/structure/B14260228.png)
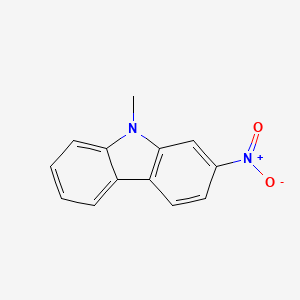
![(1,3-Phenylene)bis[(4-ethylphenyl)methanone]](/img/structure/B14260236.png)
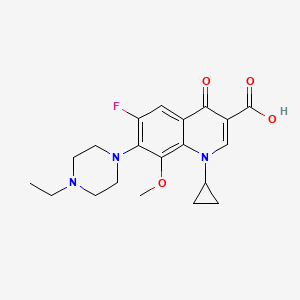
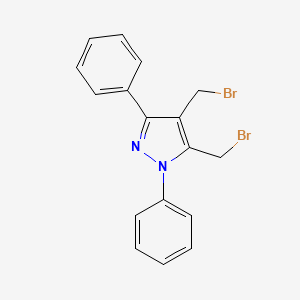
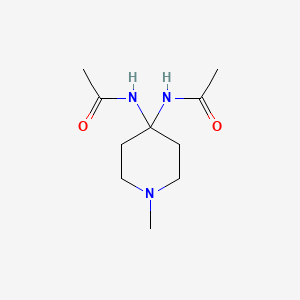
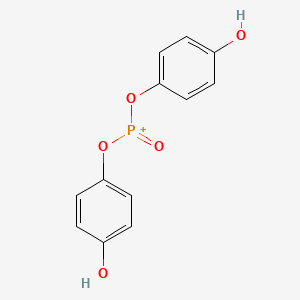
![N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260286.png)
![1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]-](/img/structure/B14260290.png)
